molecular formula C11H23N B2563893 (2R)-4-Cyclohexyl-2-methylbutan-1-amine CAS No. 2248187-45-1

(2R)-4-Cyclohexyl-2-methylbutan-1-amine

Cat. No.: B2563893
CAS No.: 2248187-45-1
M. Wt: 169.312
InChI Key: AKZDTWAOCHVCSM-SNVBAGLBSA-N
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Description

(2R)-4-Cyclohexyl-2-methylbutan-1-amine is a chiral amine compound of interest in pharmaceutical and neurochemical research. Its structure, featuring a cyclohexyl group and a specific (R)-configuration at the chiral center, makes it a valuable scaffold for developing novel bioactive molecules. Compounds with cyclohexyl and amine functionalities are frequently investigated for their potential interactions with the central nervous system (CNS). Research on structurally similar molecules indicates that such compounds can act on neurotransmitter systems, serving as templates for developing new chemical entities that may function as serotonin reuptake inhibitors or exhibit affinity for other monoamine transporters . The stereochemistry of the compound is critical, as the (2R)-enantiomer may exhibit distinct biological activity and binding affinity compared to its (2S)-counterpart, highlighting the importance of enantiopure materials in drug discovery and development. This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-4-cyclohexyl-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZDTWAOCHVCSM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexyl ketone and a suitable amine.

    Reductive Amination: The cyclohexyl ketone undergoes reductive amination with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to isolate the (2R) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (2R)-4-Cyclohexyl-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or alkyl halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2R)-4-Cyclohexyl-2-methylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves its interaction with specific molecular targets:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (2R)-4-Cyclohexyl-2-methylbutan-1-amine but differ in substituents, stereochemistry, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Chiral Centers Key Structural Differences
This compound C₁₁H₂₃N 169.31 Primary amine 2R configuration Reference compound for comparison
4-(2-Methylbutan-2-yl)cyclohexan-1-amine C₁₁H₂₃N 169.31 Primary amine Not specified Cyclohexyl amine with branched alkyl substituent
1-Amino-2-hydroxycyclohexanecarboxylic acid C₇H₁₃NO₃ 159.18 Carboxylic acid, amino, hydroxyl 1R, 2S configuration Carboxylic acid core with amino and hydroxyl groups

Key Observations :

  • Isomerism : The compound from , 4-(2-Methylbutan-2-yl)cyclohexan-1-amine , shares the same molecular formula as the target compound but differs in substituent placement. The target compound has a linear butan-1-amine chain, whereas ’s compound features a cyclohexane ring with an amine group and a branched alkyl substituent.
  • Functional Groups: The compound in , 1-amino-2-hydroxycyclohexanecarboxylic acid, introduces a carboxylic acid and hydroxyl group, diverging significantly from the primary amine functionality of the target compound. This difference likely alters solubility, reactivity, and biological activity .

Physicochemical Properties and Handling

Property This compound 4-(2-Methylbutan-2-yl)cyclohexan-1-amine 1-Amino-2-hydroxycyclohexanecarboxylic acid
Storage Conditions Likely inert atmosphere, room temperature (inferred) Inert atmosphere, dark, room temperature Not reported
Hazard Statements Not reported None specified Potential irritant (safety sheet advises medical consultation)
Stability Chiral stability dependent on storage Stable under recommended conditions Not reported

Notes:

  • The target compound’s stereochemistry ((2R)) may necessitate strict storage conditions to prevent racemization, though explicit data are unavailable.
  • ’s compound requires protection from light and inert atmospheres, suggesting sensitivity to oxidation or photodegradation .

Q & A

How can researchers optimize the enantioselective synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine?

Level: Basic
Methodological Answer:
To achieve high enantiomeric purity, consider asymmetric synthesis strategies:

  • Chiral Catalysis : Use transition-metal catalysts (e.g., Ru or Ir complexes) with chiral ligands, such as BINAP, to induce stereocontrol during reductive amination of the ketone precursor .
  • Chiral Auxiliaries : Incorporate temporary chiral groups (e.g., Evans oxazolidinones) during intermediate steps, followed by selective removal .
  • Resolution Techniques : Employ enzymatic resolution (e.g., lipases) or diastereomeric salt crystallization for post-synthesis purification .

Key Parameters to Monitor:

  • Enantiomeric Excess (ee) : Validate via chiral HPLC (e.g., Chiralpak® columns) or polarimetry.
  • Yield Optimization : Balance reaction temperature (e.g., 0–25°C) and catalyst loading (1–5 mol%) to minimize racemization.

What analytical techniques are recommended to confirm the (2R) stereochemistry of this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXTL software for structural refinement) .
  • Chiral NMR Analysis : Utilize chiral solvating agents (e.g., Eu(hfc)₃) to split diastereotopic proton signals in ¹H-NMR .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for stereochemical assignment .

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